1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2)
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Overview
Description
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound with the molecular formula C7H17ClN4O2S and a molecular weight of 256.75 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a sulfonamide group, and an azetidine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) typically involves the reaction of piperazine with sulfonyl chloride to form the piperazinesulfonamide intermediate. This intermediate is then reacted with an azetidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The azetidine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) can be compared with other similar compounds, such as:
1-Piperazinesulfonamide, 4-(2-azetidinyl)-, hydrochloride: Similar structure but with a different azetidine substitution pattern.
1-Piperazinesulfonamide, 4-(3-pyrrolidinyl)-, hydrochloride: Contains a pyrrolidine ring instead of an azetidine ring.
1-Piperazinesulfonamide, 4-(3-piperidinyl)-, hydrochloride: Contains a piperidine ring instead of an azetidine ring.
The uniqueness of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) lies in its specific azetidine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
178310-93-5 |
---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
0 |
Synonyms |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
Origin of Product |
United States |
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